molecular formula C22H21FN4O3 B2705392 6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one CAS No. 941899-73-6

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2705392
CAS No.: 941899-73-6
M. Wt: 408.433
InChI Key: KPHQXUTXZRUECR-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 2-fluorophenylpiperazine moiety at position 6, a methoxy group at position 5, and a phenyl group at position 2. Its synthesis involves multi-step reactions starting from 3,6-dichloropyridazine, which reacts with (2-fluorophenyl)piperazine to form intermediates that are further functionalized via nucleophilic substitution and condensation reactions . The structural complexity and substitution pattern make it a candidate for pharmacological studies, particularly targeting neurological or cardiovascular receptors due to the piperazine scaffold’s prevalence in bioactive molecules.

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-30-19-15-20(28)27(16-7-3-2-4-8-16)24-21(19)22(29)26-13-11-25(12-14-26)18-10-6-5-9-17(18)23/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHQXUTXZRUECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific conditions such as the presence of a base like DBU and the use of solvents like ethanol for crystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of microwave-assisted synthesis has been reported for related compounds, which can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in cancer cells. It is believed to interfere with cellular pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may inhibit key enzymes involved in cancer cell growth .

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

a. Position 2 Substituents

  • Target Compound : 2-Phenyl group (C₆H₅).
  • Analog (BI71923): 2-(4-Methylphenyl) group ().

b. Position 5 Substituents

  • Target Compound : 5-Methoxy (-OCH₃).
  • Analog (T8) : 5-Unsubstituted ().
    • Methoxy groups improve metabolic stability by blocking oxidative metabolism at this position, extending half-life .

Piperazine Moiety Modifications

a. Aromatic Ring Substituents

  • Target Compound : 2-Fluorophenyl.
  • Analog (): 3-(Trifluoromethyl)benzoyl.
  • Analog () : 2-Hydroxyethylpiperazine.
    • Hydroxyethyl introduces polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .

b. Carbonyl Linker Variations

  • Target Compound : Piperazine-1-carbonyl.
  • Analog (): Piperazine linked to a pyrazolopyrimidinone. The pyrazolopyrimidinone core may confer distinct kinase inhibitory activity compared to pyridazinone’s PDE (phosphodiesterase) inhibition .

Hydrazide/Hydrazone Derivatives

The target compound’s derivatives (e.g., T1–T12 in ) incorporate benzalhydrazone groups via condensation with substituted benzaldehydes. For example:

  • T8 : 3-Bromobenzalhydrazone ().
    • Bromine’s steric bulk and electronegativity can modulate receptor selectivity, as seen in antipsychotic analogs .

Physicochemical and Bioavailability Trends

A bioavailability radar for analogs T3 and T6 () highlights key parameters:

Parameter T3 (Methoxy Derivative) T6 (Chloro Derivative)
logP 2.8 3.5
Water Solubility Moderate Low
Permeability High Moderate

The target compound’s 5-methoxy and 2-phenyl groups likely position it between T3 and T6 in terms of solubility-permeability balance .

Biological Activity

The compound 6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyridazine core and several functional groups, which may influence its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C20_{20}H22_{22}F1_{1}N3_{3}O2_{2}. Its structure can be analyzed using various spectroscopic techniques such as NMR and mass spectrometry. The incorporation of the 2-fluorophenyl group is particularly significant as it may enhance the compound's biological activity and pharmacokinetic profile.

Biological Activity Overview

Research indicates that similar compounds exhibit significant inhibitory activity against monoamine oxidase B (MAO-B) , an enzyme implicated in neurological disorders such as depression and Alzheimer's disease. The biological evaluation of derivatives containing the piperazine moiety has shown promising results, with some exhibiting low nanomolar IC50_{50} values, indicating potent activity against MAO-B .

Table 1: Comparison of Related Compounds and Their Biological Activities

Compound NameStructure FeaturesBiological Activity
6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-oneContains fluorinated phenyl and methoxy groupsPotential anti-inflammatory activity
5-Methoxy-2-(o-tolyl)pyrimidin-4-oneSimilar pyrimidine core with methoxy substitutionExhibits anti-cancer properties
1-[3-(Trifluoromethyl)phenyl]piperazineContains piperazine but lacks pyridazine coreKnown for antidepressant effects

The primary mechanism of action for This compound is believed to involve the inhibition of MAO-B. Studies have shown that certain derivatives can act as reversible and competitive inhibitors of MAO-B, with selectivity indices indicating a preference over MAO-A. For instance, one study identified a derivative with an IC50_{50} value of 0.013 µM for MAO-B inhibition, demonstrating its potential as a lead candidate for treating neurodegenerative disorders .

Case Studies

In a recent study involving various pyridazinone derivatives, two compounds—designated T3 and T6—were evaluated for their MAO inhibitory activities. T6 was found to be less toxic to healthy fibroblast cells compared to T3, suggesting a favorable safety profile. The cytotoxic effects were assessed using L929 cells, where T6 showed no significant cytotoxicity at any tested concentration, while T3 caused complete cell death at higher doses .

Table 2: Cytotoxicity Results of Pyridazinone Derivatives

CompoundIC50_{50} (µM)Cytotoxic Effects
T327.05Significant at higher doses
T6120.6No significant cytotoxicity

Pharmacological Implications

Given its ability to inhibit MAO-B, This compound holds promise for treating various neurological conditions. Its structural features suggest potential applications in developing therapeutic agents aimed at mood disorders and neurodegenerative diseases.

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